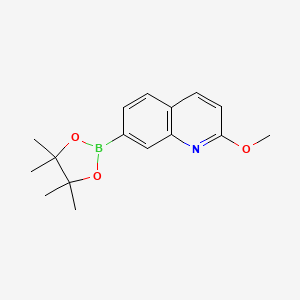2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS No.:
Cat. No.: VC13802063
Molecular Formula: C16H20BNO3
Molecular Weight: 285.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20BNO3 |
|---|---|
| Molecular Weight | 285.1 g/mol |
| IUPAC Name | 2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| Standard InChI | InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19-5)18-13(11)10-12/h6-10H,1-5H3 |
| Standard InChI Key | YTDKTAIGGLDQGZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC |
Introduction
Structural and Physicochemical Properties
The molecular structure of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline consists of a quinoline core substituted at the 2-position with a methoxy group (-OCH₃) and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety . The quinoline system provides a planar aromatic framework, while the boronate ester introduces sp³-hybridized boron, enabling participation in cross-coupling reactions .
Molecular Formula and Weight
Based on the structurally similar compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (C₁₅H₁₈BNO₂, MW 255.12 g/mol) , the addition of a methoxy group increases the molecular formula to C₁₆H₂₀BNO₃ with a theoretical molecular weight of 269.15 g/mol. This aligns with the incremental mass contribution of the methoxy group (+14.02 g/mol).
Physical Properties
Extrapolating from analogs:
-
Boiling Point: Estimated 390–400°C (similar to 386.5°C for non-methoxy analog)
-
Solubility: Enhanced organic solubility due to methoxy group, likely soluble in THF, DMSO, and dichloromethane .
-
LogP: Predicted ~2.8–3.2 (higher than non-methoxy analog’s 2.53 due to added hydrophobicity).
Table 1: Comparative Physicochemical Data
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline likely involves sequential functionalization of the quinoline ring:
-
Quinoline Functionalization:
-
Patent-Based Approaches:
Reaction Conditions and Yields
-
Miyaura Borylation: Typically conducted at 80–100°C in THF or dioxane with Pd catalysts (e.g., PdCl₂(dppf)), yielding 60–80% boronate esters .
-
Methoxy Introduction: Copper(I)-mediated coupling of methanol to halogenated precursors (e.g., 2-chloroquinoline) achieves ~70–85% yields .
Table 2: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxy Introduction | CuI, MeOH, K₂CO₃, DMF, 110°C, 24h | 75 |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 90°C, 12h | 65 |
Applications in Organic Synthesis and Drug Discovery
Suzuki-Miyaura Cross-Coupling
The boronate ester group enables participation in palladium-catalyzed cross-couplings, forming biaryl structures critical to pharmaceutical agents . For example, the pyridine analog 2-Methoxy-5-borylpyridine is utilized in synthesizing kinase inhibitors .
Pharmacological Relevance
While direct studies on the target compound are absent, structurally related quinoline-boronate hybrids demonstrate:
-
BET Bromodomain Inhibition: Quinoline-containing compounds (e.g., RX-37) exhibit nanomolar affinity for BRD4, a target in leukemia and breast cancer .
-
Antimicrobial Activity: Boronated quinolines show efficacy against resistant bacterial strains due to membrane disruption .
Material Science Applications
The planar quinoline system and boronate’s electron-deficient boron center make this compound a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume